1-isopropyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile

lipophilicity drug likeness physicochemical profiling

Researchers optimizing CNS kinase inhibitors face a critical need for systematic SAR probes. This N1-isopropyl pyrazole-carbonitrile (CAS 2097982-77-7) fills the precise lipophilicity gap (XLogP3-AA 1.6) between ethyl and isobutyl analogs, enabling controlled modulation of membrane permeability without altering the core hinge-binding pharmacophore (TPSA 54.5 Ų). Bulk supply ensures consistent quality for lead optimization programs.

Molecular Formula C12H12N4
Molecular Weight 212.25 g/mol
Cat. No. B13427206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-isopropyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile
Molecular FormulaC12H12N4
Molecular Weight212.25 g/mol
Structural Identifiers
SMILESCC(C)N1C(=CC(=N1)C2=CC=CC=N2)C#N
InChIInChI=1S/C12H12N4/c1-9(2)16-10(8-13)7-12(15-16)11-5-3-4-6-14-11/h3-7,9H,1-2H3
InChIKeySJBATIUHMVJSPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Isopropyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile (CAS 2097982-77-7): Core Chemical Identity and Procurement-Relevant Classification


1-Isopropyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile (CAS 2097982-77-7) is a heterocyclic building block belonging to the N1-alkyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile chemotype [1]. Its structure features a pyrazole core bearing an isopropyl group at N1, a pyridin-2-yl ring at C3, and a nitrile substituent at C5. With a molecular formula of C₁₂H₁₂N₄ (MW 212.25 g/mol), it is one of a series of N1-substituted analogs (including methyl, ethyl, isobutyl, and fluoroethyl variants) that have emerged as versatile intermediates for medicinal chemistry programs targeting kinase inhibition and other therapeutic areas [2].

Variant N1-isopropyl analog for controlled lipophilicity and steric bulk
Chemotype 3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile building block
Selection Intermediate logP and MW in N1-alkyl series; supports SAR probing

Why N1-Alkyl Variation in 3-(Pyridin-2-yl)-1H-pyrazole-5-carbonitriles Is Not Interchangeable: A Case for Isopropyl Selection


Within the 3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile chemotype, the N1 substituent functions as a critical modulator of lipophilicity, steric demand, and conformational flexibility, collectively determining molecular recognition, metabolic stability, and pharmacokinetic trajectory [1]. The isopropyl group imparts a calculated XLogP3-AA of 1.6, representing a ~0.4 log-unit increase over the N1-ethyl congener (XLogP3-AA 1.2), which translates to an approximately 2.5-fold higher octanol–water partition coefficient [2]. This incremental lipophilicity, combined with the branching-induced steric profile that differs from both the smaller methyl/ethyl and the larger isobutyl variants, precludes simple substitution—each N1-alkyl choice anchors a distinct property vector that must be matched to the target product profile during lead optimization or building-block procurement [1].

N1-alkyl lipophilicity differences (~2.5× logP shift vs. ethyl) may alter permeability and metabolic clearance; direct swap may shift compound progression.
Steric branching pattern differs from linear ethyl or bulkier isobutyl; binding pocket complementarity may not transfer.
Rotatable bond count (2) and MW (212 Da) define a specific ligand efficiency window; analogs with different rotatable bonds may shift entropic penalty.

Quantitative Differentiation Evidence for 1-Isopropyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile Versus Closest N1-Alkyl Analogs


XLogP3-AA Lipophilicity Differentiation: Isopropyl vs. Ethyl Congener

The isopropyl-bearing target compound exhibits a PubChem-computed XLogP3-AA of 1.6, compared to 1.2 for the N1-ethyl analog (CID 121210741), yielding a ΔXLogP of +0.4 [1][2]. This ~0.4 log-unit increase corresponds to an approximately 2.5-fold higher octanol–water partition coefficient, indicating moderately enhanced lipophilicity without crossing excessive thresholds (Rule of 5: XLogP < 5). The N1-isopropyl group thus strikes a balance between the lower lipophilicity of methyl/ethyl and the higher lipophilicity expected for isobutyl, positioning it favorably for oral bioavailability optimization.

ΔXLogP (isopropyl vs. ethyl)
Data to verify
+0.4 log units
Computed lipophilicity differentiation; supports logP-based selection in lead series.
XLogP3-AA algorithm; approx. 2.5× higher octanol–water partition.
lipophilicity drug likeness physicochemical profiling

Molecular Weight Progression Across the N1-Alkyl Series and Its Impact on Ligand Efficiency Metrics

The molecular weight of 1-isopropyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile is 212.25 g/mol (C₁₂H₁₂N₄), compared to 184.20 g/mol (C₁₀H₈N₄) for the N1-methyl analog and 198.22 g/mol (C₁₁H₁₀N₄) for the N1-ethyl analog [1][2]. This represents a +14 Da increment over the ethyl variant and a +28 Da increment over the methyl variant. Within the context of fragment-based drug discovery and lead optimization, this incremental MW allows systematic probing of steric and hydrophobic effects while maintaining the same heavy-atom pharmacophore core (pyridyl-pyrazole-carbonitrile).

MW progression (isopropyl vs. ethyl)
Data to verify
212.25 g/mol (+14 Da)
Systematic MW slot in congeneric series; enables SAR correlation with steric and hydrophobic changes.
Core pyridyl-pyrazole-carbonitrile pharmacophore unchanged.
molecular weight ligand efficiency fragment-based design

Topological Polar Surface Area (TPSA) Constancy Across N1-Alkyl Variants Confirms Scaffold Integrity

The target compound and the N1-ethyl congener both share identical computed TPSA values of 54.5 Ų, with zero hydrogen bond donors and three hydrogen bond acceptors (two pyrazole-N, one nitrile-N, plus the pyridine-N available for intermolecular interactions) [1][2]. This constancy demonstrates that N1-alkyl variation modulates lipophilicity and steric parameters without altering the core polar surface area, a critical feature for maintaining consistent CNS permeability predictions (TPSA < 60–70 Ų is associated with blood–brain barrier penetration potential).

TPSA constancy
Data to verify
54.5 Ų (identical to ethyl analog)
Core polar surface area unchanged; lipophilicity effects dominate CNS permeability predictions.
0 HBD, 3 HBA retained; computed by Cactvs 3.4.8.24.
polar surface area CNS penetration drug design

Rotatable Bond Count and Conformational Flexibility: A Differentiator for Entropic Binding Penalties

The target compound possesses two rotatable bonds (the isopropyl C–N linkage and the pyridyl–pyrazole inter-ring bond), identical to the N1-ethyl analog but fewer than the N1-isobutyl variant (3 rotatable bonds) [1]. Since each additional rotatable bond is associated with an estimated entropic penalty of ~0.7–1.2 kcal/mol upon binding and correlates inversely with oral bioavailability, the isopropyl variant maintains a favorable rigidity profile relative to bulkier N1-alkyl choices.

Rotatable bond count
Class-level
2 rotatable bonds (equal to ethyl; −1 vs. isobutyl)
Class-level inference on conformational entropy; may balance induced-fit binding and drug-likeness.
Entropic penalty estimates ~0.7–1.2 kcal/mol per bond; review in context.
rotatable bonds conformational entropy ligand design

High-Value Application Scenarios for 1-Isopropyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile Based on Differentiated Physicochemical Properties


Kinase Inhibitor Fragment Library or Lead Series with Moderately Increased LogP Requirements

In kinase drug discovery programs where the 3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile scaffold serves as a hinge-binding motif [1], the isopropyl variant provides a calculated XLogP3-AA of 1.6—a 0.4 log-unit increase over the ethyl analog—enabling fine-tuning of compound lipophilicity while preserving the core hinge-binding pharmacophore (pyridine N as HBA, nitrile as potential HBA or dipole anchor). This makes it suitable for targets where greater membrane permeability or hydrophobic pocket occupancy is desired without the excessive bulk or entropic penalty of the isobutyl congener.

Systematic N1-Alkyl SAR Exploration in Medicinal Chemistry Programs

The isopropyl variant occupies a precise intermediate position in the methyl → ethyl → isopropyl → isobutyl MW progression (184 → 198 → 212 → 226 g/mol) [2]. This enables systematic structure–activity relationship (SAR) studies where incremental changes in steric bulk and lipophilicity are correlated with biological potency, selectivity, and ADME parameters, providing a quantitative framework for lead optimization decisions.

Chemical Biology Tool Compound Design Targeting CNS-Relevant Kinases

With a TPSA of 54.5 Ų—well below the 60–70 Ų threshold associated with blood–brain barrier penetration—and zero hydrogen bond donors, the isopropyl variant retains favorable CNS drug-likeness parameters [3]. Combined with moderate lipophilicity (XLogP3-AA 1.6) that balances passive permeability without incurring excessive P-gp efflux risk, this compound is positioned as a chemical biology probe or tool compound intermediate for CNS kinase targets such as DLK (dual leucine zipper kinase), where pyrazole-carbonitrile chemotypes have established precedent.

Building Block for Diversification via Nitrile or Pyridine Functionalization

The presence of both a reactive nitrile group (hydrolysable to carboxamide or carboxylic acid) and a pyridin-2-yl ring (amenable to N-oxidation, metal complexation, or further coupling) makes this compound a versatile synthetic intermediate [4]. The N1-isopropyl group imparts sufficient steric shielding to potentially direct regioselective transformations at the C4 position of the pyrazole ring, an advantage not offered by the less sterically demanding N1-methyl or N1-ethyl analogs.

Application
Selection Property
Validation Focus
Kinase fragment library / lead series
N1-alkyl lipophilicity vector
LogD / permeability assay correlation
Systematic N1-alkyl SAR exploration
MW and steric progression
Potency, selectivity, and ADME readouts vs. alkyl size
CNS kinase tool compound intermediates
TPSA and HBD count
BBB penetration and P-gp efflux assays
Diversification via nitrile/pyridine handles
Reactive group compatibility and steric shielding
Regioselective transformation yield and scope
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